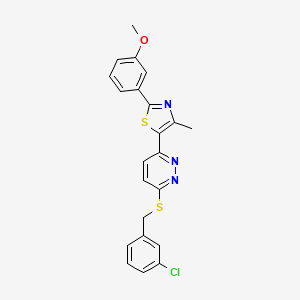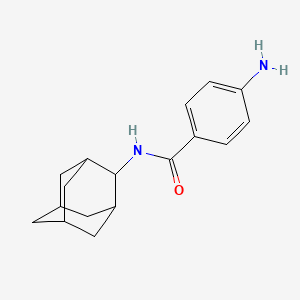
N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on the introduction of a broad range of 2-substituents. The process involves the reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived carboxamides, especially those with a 4-N-[2-(dimethylamino)ethyl] group, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds exhibiting IC50 values below 10 nM. Notably, the 2-(4-fluorophenyl) derivative demonstrated increased potency, proving curative in vivo against subcutaneous colon 38 tumors in mice at a dose of 1.8 mg/kg .
Molecular Structure Analysis
The molecular structure of the compounds plays a significant role in their biological activity. For instance, the presence of a 4-fluorophenyl group as a 2-substituent has been associated with a marked increase in cytotoxic potency. This suggests that specific structural features are crucial for the interaction with biological targets, which may include cancer cells or inflammatory processes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by regioselectivity and the use of various reagents and conditions to achieve the desired modifications. For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and the subsequent regioselective methoxylation and bromination steps are critical for obtaining the final product with the intended biological activity. The overall yield of the synthesis process can be as high as 67%, indicating a relatively efficient method for producing these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity, which in turn can impact their biological efficacy. For example, the presence of a pyridine ring on the amide nitrogen has been found to significantly enhance anti-inflammatory activity, suggesting that subtle changes in the chemical structure can lead to significant differences in pharmacological properties .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Naphthyridine derivatives have been synthesized for exploring novel heterocyclic compounds with potential biological activities. For example, studies have demonstrated the synthesis of novel annulated products from aminonaphthyridinones, which highlight the reactivity of naphthyridine derivatives in forming new heterocyclic systems with potential for further chemical and pharmacological exploration (Deady & Devine, 2006).
Antitumor and Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Some derivatives have shown potent cytotoxicity and the ability to inhibit tumor growth in vivo, suggesting a potential for the development of new anticancer drugs (Deady et al., 2005).
Antibacterial Agents
Naphthyridine derivatives have also been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, a class of naphthyridine derivatives, have been synthesized and tested for their antibacterial activities, showing potential as novel antibacterial agents (Egawa et al., 1984).
Anti-inflammatory Applications
Certain naphthyridine derivatives have demonstrated anti-inflammatory activity alongside their cytotoxic potential against cancer cell lines. This dual activity suggests the possibility of developing naphthyridine-based compounds as therapeutic agents with both anticancer and anti-inflammatory properties (Madaan et al., 2013).
Synthesis and Evaluation of Carboxamides
The synthesis of naphthyridine derivatives has been extended to include various substituents, evaluating their potential in biological applications. For example, a series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and tested for their antibacterial efficacy (Santilli et al., 1975).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3O2/c1-14-11-18(8-9-20(14)24)27-22(29)19-12-16-3-2-10-26-21(16)28(23(19)30)13-15-4-6-17(25)7-5-15/h2-12H,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBIRYDITCXGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)
![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)